1-(2-Methoxybenzyl)-1,4-diazepane
Description
1-(2-Methoxybenzyl)-1,4-diazepane is a seven-membered heterocyclic compound featuring a 1,4-diazepane core substituted with a 2-methoxybenzyl group (a benzyl moiety with a methoxy (-OCH₃) group at the ortho position of the aromatic ring).
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-1,4-diazepane |
InChI |
InChI=1S/C13H20N2O/c1-16-13-6-3-2-5-12(13)11-15-9-4-7-14-8-10-15/h2-3,5-6,14H,4,7-11H2,1H3 |
InChI Key |
GTHIYIKSQPNYHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2CCCNCC2 |
Origin of Product |
United States |
Preparation Methods
Comparative Summary of Preparation Methods
Research Findings and Notes
- Reductive amination is a versatile and widely used method for introducing benzyl substituents onto diazepane rings, with sodium triacetoxyborohydride providing mild and selective reduction.
- Microwave-assisted N-alkylation enhances regioselectivity by favoring formation of the N-4 anion, which reacts faster than the N-1 anion, thus improving product purity and yield.
- Protection-deprotection strategies allow for selective functionalization and purification of intermediates, useful in complex synthetic schemes or when additional substituents are present.
- Computational studies have supported mechanistic understanding of regioselectivity and conformational dynamics in diazepane alkylation reactions.
- Purification is commonly achieved by preparative HPLC under basic conditions to isolate the desired mono-substituted product from possible side-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxybenzyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The diazepane ring can be reduced to form a piperazine derivative.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I).
Major Products
Oxidation: Formation of 2-hydroxybenzyl-1,4-diazepane or 2-formylbenzyl-1,4-diazepane.
Reduction: Formation of 1-(2-Methoxybenzyl)piperazine.
Substitution: Formation of 2-bromobenzyl-1,4-diazepane or 2-methylbenzyl-1,4-diazepane.
Scientific Research Applications
1-(2-Methoxybenzyl)-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(2-Methoxybenzyl)-1,4-diazepane is not well-documented. it is likely to interact with biological targets through its diazepane ring, which can mimic the structure of biologically active molecules. The methoxybenzyl group may enhance its binding affinity and specificity towards certain receptors or enzymes, influencing various molecular pathways.
Comparison with Similar Compounds
Structural and Electronic Features
The pharmacological and physicochemical properties of 1,4-diazepane derivatives are heavily influenced by the substituent attached to the nitrogen atom. Below is a comparison with key analogs:
Key Observations :
Comparative Yields :
- 1-(2-Trifluoromethylphenyl)-1,4-diazepane : 61% yield .
- 1-(2,4-Dichlorophenyl)-1,4-diazepane : 38% yield .
- 1-(3-Cyanophenyl)-1,4-diazepane: Synthesized via patented methods (exact yield unspecified) .
The lower yield for dichlorophenyl derivatives may reflect steric challenges or competing side reactions.
Pharmacological Activity
While direct data for this compound are unavailable, related compounds highlight receptor selectivity trends:
- Dopamine D3 Receptors: 1-(2-Trifluoromethylphenyl)-1,4-diazepane and its derivatives show nanomolar affinity for D3 receptors, making them candidates for neuropsychiatric disorders .
- Serotonin 5-HT7 Receptors : 1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane demonstrates high selectivity for 5-HT7 receptors, suggesting that substituent position and heterocyclic appendages critically influence receptor specificity .
Physicochemical Properties
Predicted properties for this compound (based on analogs):
- Molecular Weight : ~248 g/mol (similar to 1-benzyl-2-methyl-1,4-diazepane, MW 205.17) .
- Lipophilicity (logP): Estimated ~2.5–3.0 (methoxy group increases hydrophobicity compared to cyano or CF₃-substituted analogs).
- Solubility : Moderate aqueous solubility due to the basic 1,4-diazepane nitrogen atoms and methoxy group.
Biological Activity
1-(2-Methoxybenzyl)-1,4-diazepane is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial properties, neuropharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a diazepane ring, which is a seven-membered heterocyclic compound containing two nitrogen atoms. The methoxybenzyl substituent enhances its lipophilicity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial and antifungal properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Candida albicans | 20 | 8 |
Neuropharmacological Effects
The compound has been investigated as a ligand for sigma receptors (σR), which are implicated in various neurological disorders. A series of diazepane derivatives were synthesized and evaluated for their affinity to σR. Notably, certain derivatives showed strong binding affinities (K_i values of 8 nM for σ1R), indicating potential as neuroprotective agents .
- Cytotoxicity Evaluation : The cytotoxic effects of these derivatives were assessed using human pancreatic carcinoma (PANC1) and neuroblastoma (SH-SY5Y) cell lines. Most compounds exhibited low toxicity, with only one derivative showing moderate toxicity at high concentrations (100 µM) while maintaining significant viability at lower doses .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as sigma receptors and enzymes. This interaction modulates the activity of these targets, leading to various physiological effects. The exact pathways remain under investigation but are crucial for understanding its therapeutic potential.
Case Study 1: Sigma Receptor Ligands
In a study focused on the synthesis of diazepane derivatives, compounds including this compound were tested for their σR binding affinities. The results indicated that modifications to the benzyl moiety significantly influenced receptor affinity and biological activity .
Case Study 2: Antioxidant Activity
Another research effort evaluated the radical scavenging capacity of diazepane derivatives, revealing that some compounds possess excellent antioxidant properties. This suggests that they could offer protective effects against oxidative stress in cellular environments .
Q & A
Q. Table 1: Comparative Physicochemical Properties
| Property | This compound | 1-(2-Fluorobenzyl) Analogue |
|---|---|---|
| LogP | 2.1 ± 0.3 | 1.8 ± 0.2 |
| Solubility (PBS) | 12 µM | 28 µM |
| Plasma Protein Binding | 85% | 78% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
